2-Ethyl-6-methylpiperidin-4-amine

Polymer Stabilization Hindered Amine Light Stabilizers (HALS) Polyolefin Additives

Sourcing a specific 2,6-disubstituted piperidine scaffold for structure-activity relationship studies often leads to supply inconsistency. This compound solves that with its definitive 2-ethyl-6-methyl substitution pattern, providing a sterically and electronically unique amine core unavailable from simpler analogs. - Enables precise SAR exploration for PDE4A inhibitors and antifungal chemotypes. - Serves as a critical intermediate for synthesizing novel hindered amine light stabilizers (HALS) with radical-scavenging efficacy. - Batch-to-batch consistency ensures reproducibility in lead optimization and polymer degradation studies.

Molecular Formula C8H18N2
Molecular Weight 142.24 g/mol
Cat. No. B12945652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-6-methylpiperidin-4-amine
Molecular FormulaC8H18N2
Molecular Weight142.24 g/mol
Structural Identifiers
SMILESCCC1CC(CC(N1)C)N
InChIInChI=1S/C8H18N2/c1-3-8-5-7(9)4-6(2)10-8/h6-8,10H,3-5,9H2,1-2H3
InChIKeyYAEMLEPYNDBVMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-6-methylpiperidin-4-amine: Chemical Profile


2-Ethyl-6-methylpiperidin-4-amine (CAS: 2166562-46-3) is a substituted piperidine with a C8H18N2 molecular formula . It features a piperidine core with ethyl and methyl groups at the 2- and 6-positions, respectively, and a primary amine at the 4-position [1]. This specific substitution pattern distinguishes it from simpler piperidines and 4-aminopiperidines, influencing its physicochemical properties and potential applications as a versatile intermediate in medicinal chemistry and polymer science [2].

Sterically hindered 2,6-disubstituted piperidine core
4-amino group enables derivatization for HALS and bioactive molecules
Versatile intermediate for medicinal chemistry and polymer stabilization research

2-Ethyl-6-methylpiperidin-4-amine: Why Simple Piperidines Fall Short


The combination of specific substituents on the piperidine ring is critical. The ethyl and methyl groups create a unique steric and electronic environment that cannot be replicated by unsubstituted or mono-substituted analogs like 4-aminopiperidine or 2-methylpiperidine. This precise architecture is essential for applications such as polymer stabilization, where the hindered amine structure dictates light-stabilizing efficacy [1]. In medicinal chemistry, the substitution pattern influences target binding affinity, metabolic stability, and bioavailability in ways that simpler analogs cannot recapitulate, making generic substitution a high-risk proposition for research reproducibility and lead optimization [2].

Steric hindrance: 2,6-disubstitution required for HALS radical scavenging may be absent in simple piperidines, potentially altering light-stabilizing properties.
Pharmacophore loss: The 4-amino group, critical for PDE4 and antifungal activity, is missing in unsubstituted or 2-alkyl piperidines, limiting assay relevance.
Binding and stability shift: Substitution pattern influences target affinity, metabolic stability, and solubility; generic piperidine analogs may not reproduce these profiles.

2-Ethyl-6-methylpiperidin-4-amine: Evidence vs. Comparators


HALS Scaffold Advantage Over 4-Aminopiperidine

2-Ethyl-6-methylpiperidin-4-amine serves as a precursor to hindered amine light stabilizers (HALS), a class distinct from non-hindered amines. Patent US3937711 demonstrates that 2,2,6,6-tetramethylpiperidinyl derivatives are effective polymer stabilizers [1]. While 2-Ethyl-6-methylpiperidin-4-amine is not the exact compound in the patent, its 2,6-disubstitution creates steric hindrance at the amine, a key feature for HALS activity. This contrasts with unhindered 4-aminopiperidine, which lacks the necessary steric protection for radical scavenging in polymers.

HALS Scaffold Advantage
Class-level
Hindered amine (2,6-disubstituted) vs. unhindered 4-aminopiperidine
Supports HALS scaffold selection for radical scavenging
Class-level inference from patent literature; steric hindrance is a prerequisite
Polymer Stabilization Hindered Amine Light Stabilizers (HALS) Polyolefin Additives

PDE4 Inhibitory Activity vs. Related Piperidines

2-Ethyl-6-methylpiperidin-4-amine has been reported to show in vitro inhibitory activity against phosphodiesterase type 4A (PDE4A) [1]. While direct comparator data for the exact compound is not available, related piperidines like 2-methylpiperidine exhibit significantly weaker activity at other targets (Ki=600 M) [2]. The presence of the 4-amino group in 2-Ethyl-6-methylpiperidin-4-amine is a key structural feature for PDE4 inhibition, differentiating it from simple alkyl piperidines. The specific substitution pattern may further modulate potency and selectivity compared to unsubstituted 4-aminopiperidine.

PDE4A Inhibitory Activity
Data to verify
Reported inhibitory activity against unpurified recombinant PDE4A
May support PDE4 screening; quantitative data not reported
Assay conditions: unpurified enzyme; comparator data from different target (Ki=600 M, 2-methylpiperidine)
PDE4 Inhibition Inflammation CNS Disorders

Antifungal Class Advantage of 4-Aminopiperidines

A 2021 study on 4-aminopiperidines identified several compounds with potent antifungal activity against Candida and Aspergillus species, targeting ergosterol biosynthesis [1]. 2-Ethyl-6-methylpiperidin-4-amine, as a 4-aminopiperidine, belongs to this chemotype. In contrast, simple piperidines like piperidine or 2-methylpiperidine lack the necessary amine substitution and do not exhibit this class of antifungal activity. This study provides class-level evidence that the 4-amino group is essential for this specific bioactivity, differentiating it from unsubstituted piperidines.

Antifungal Class Advantage
Class-level
4-Aminopiperidine chemotype active vs. unsubstituted piperidines (no activity)
Supports antifungal scaffold exploration against Candida and Aspergillus
Class-level SAR; target compound not directly tested; MIC data available for lead analogs
Antifungal Agents Ergosterol Biosynthesis Candida and Aspergillus

2-Ethyl-6-methylpiperidin-4-amine: Application Scenarios


HALS Synthesis for Polymer Additives

As a 2,6-disubstituted piperidine, 2-Ethyl-6-methylpiperidin-4-amine serves as a key intermediate for the synthesis of novel hindered amine light stabilizers. Its sterically hindered amine is crucial for the radical-scavenging mechanism required to protect polyolefins and other polymers from UV degradation, a property not found in unhindered 4-aminopiperidine [1].

PDE4 Inhibitor Development Scaffold

With reported activity against PDE4A, this compound is a valuable starting point for medicinal chemists developing anti-inflammatory or CNS therapeutics. The 4-amino group is a known pharmacophore for PDE4 inhibition, and the unique 2,6-substitution pattern offers opportunities to fine-tune potency, selectivity, and metabolic stability compared to the unsubstituted 4-aminopiperidine core [1].

Antifungal Drug Discovery: Ergosterol Biosynthesis Inhibition

4-Aminopiperidines have been identified as a novel chemotype for antifungal agents. 2-Ethyl-6-methylpiperidin-4-amine can be utilized to explore this class further. Its structure allows for derivatization to optimize activity against specific fungal pathogens and to mitigate toxicity, leveraging the established class-level SAR [1].

Application
Selection Property
Validation Focus
HALS synthesis research
2,6-Disubstituted steric hindrance
Radical scavenging in polymer matrices
PDE4 pathway inhibition studies
4-Amino pharmacophore for PDE4
Potency and selectivity optimization
Antifungal screening (ergosterol biosynthesis)
4-Aminopiperidine chemotype
Activity against Candida and Aspergillus strains

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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